Superior D3 Receptor Affinity and Selectivity Achieved by 2-Fluoro-3-methoxyphenylpiperazine-Containing Ligands vs. 2-Methoxyphenylpiperazine Analogs
The incorporation of the 2-fluoro-3-methoxyphenylpiperazine moiety into a benzamide scaffold (Compound 20e) resulted in a D3 receptor Ki of 0.17 nM and a D2/D3 selectivity ratio of 163-fold [1]. In comparison, the lead compound containing a 2-methoxyphenylpiperazine moiety (Compound 1, WC-10) exhibited a D3 Ki of 0.8 nM and a selectivity ratio of 43-fold [1]. This demonstrates that the specific 2-fluoro-3-methoxy substitution pattern confers a >4-fold improvement in D3 affinity and a >3.7-fold enhancement in D2/D3 selectivity over the 2-methoxy-only analog in the same assay system.
| Evidence Dimension | Dopamine D3 Receptor Binding Affinity (Ki) and D2/D3 Selectivity Ratio |
|---|---|
| Target Compound Data | Compound 20e (containing 1-(2-fluoro-3-methoxyphenyl)piperazine): Ki(D3) = 0.17 ± 0.01 nM; D2/D3 Ratio = 163 |
| Comparator Or Baseline | Compound 1 (WC-10, containing 1-(2-methoxyphenyl)piperazine): Ki(D3) = 0.8 ± 0.1 nM; D2/D3 Ratio = 43 |
| Quantified Difference | D3 affinity improvement: ~4.7-fold; Selectivity improvement: ~3.8-fold |
| Conditions | In vitro competitive radioligand binding assay using human dopamine D2 and D3 receptors expressed in HEK-293 cells. |
Why This Matters
For procurement decisions in radiotracer development, the >4-fold gain in D3 affinity and >3.7-fold gain in selectivity directly translate to improved target-to-background ratios in PET imaging and reduced off-target binding, justifying the selection of this building block over simpler 2-methoxyphenylpiperazines.
- [1] Tu, Z., Li, S., Cui, J., Xu, J., Taylor, M., Ho, D., Luedtke, R. R., & Mach, R. H. (2011). Synthesis and Pharmacological Evaluation of Fluorine-Containing D3 Dopamine Receptor Ligands. Journal of Medicinal Chemistry, 54(6), 1555–1564. https://doi.org/10.1021/jm101323b View Source
